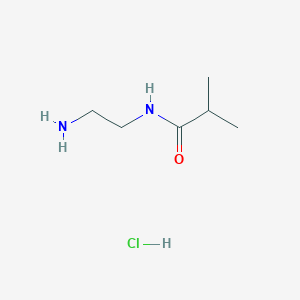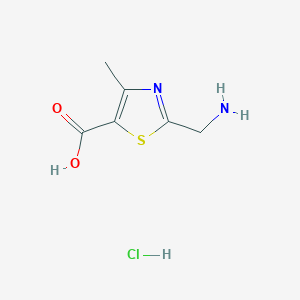![molecular formula C10H14Cl2N4S B1522943 1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride CAS No. 1251924-69-2](/img/structure/B1522943.png)
1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride
Overview
Description
“1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride” is a chemical compound with the molecular formula C10H14Cl2N4S and a molecular weight of 293.21596 . It belongs to a class of compounds that are known to act as potent and selective α2-adrenoceptor antagonists .
Synthesis Analysis
The synthesis of thiazolo[5,4-b]pyridine derivatives involves a series of steps from commercially available substances . The process involves the design and synthesis of N-heterocyclic compounds, which have been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Further docking analysis revealed that the N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .Chemical Reactions Analysis
The chemical reactions of “this compound” involve its potent inhibitory activity on phosphoinositide 3-kinase (PI3K) enzymatic assay . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular formula C10H14Cl2N4S and a molecular weight of 293.21596 .Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial Agents Development : A study by Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives, incorporating pyridin-2-yl-piperazine, and evaluated their antimicrobial activity against a variety of bacteria and fungi. This research highlights the potential of thiazolidinone derivatives in developing new antimicrobial agents (Patel et al., 2012).
Dopamine Receptor Partial Agonists : Moller et al. (2017) discussed the creation of high-affinity dopamine receptor partial agonists by incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage into the arylpiperazine core. These compounds were found to favor G protein activation over β-arrestin recruitment, indicating their potential as novel therapeutics for psychiatric disorders (Moller et al., 2017).
Antifungal Activity : A study by Blokhina et al. (2021) synthesized hybrids of thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazoles and found that compounds with piperazine linkers exhibited significant antifungal activity against both filamentous and yeast fungi (Blokhina et al., 2021).
Antibacterial and Antifungal Agents : Research by Sirakanyan et al. (2020) synthesized new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides and evaluated their antimicrobial activity, identifying potent compounds against resistant strains of bacteria and fungi. This study suggests the potential of these compounds as leads for developing new antimicrobial agents (Sirakanyan et al., 2020).
Mechanism of Action
properties
IUPAC Name |
2-piperazin-1-yl-[1,3]thiazolo[5,4-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S.2ClH/c1-2-8-9(12-3-1)15-10(13-8)14-6-4-11-5-7-14;;/h1-3,11H,4-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRDCOARRFBNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)N=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{3-[(2-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1522865.png)

![Tert-butyl 4-[3-(ethylamino)butanoyl]piperazine-1-carboxylate](/img/structure/B1522867.png)
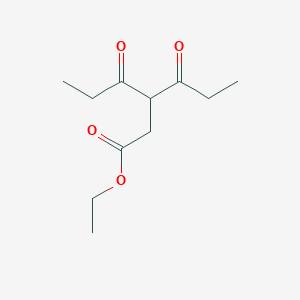
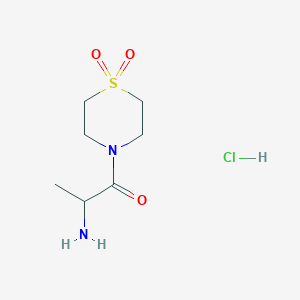
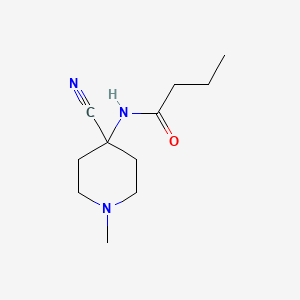
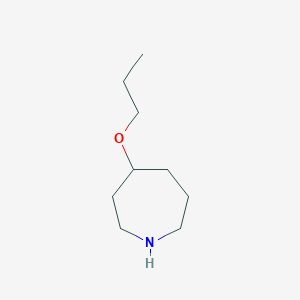
![tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B1522878.png)
![(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B1522879.png)
